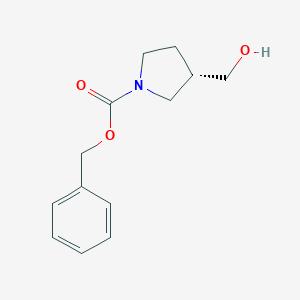

Bencilo (3S)-3-(hidroximetil)pirrolidina-1-carboxilato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C13H17NO3 and its molecular weight is 235.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Descubrimiento de fármacos: Los investigadores exploran sus derivados como posibles candidatos a fármacos. Al modificar los sustituyentes en el anillo de pirrolidina, pretenden desarrollar nuevos agentes terapéuticos con una mayor eficacia y una reducción de los efectos secundarios .

Síntesis orgánica y desarrollo de fármacos

Estas aplicaciones ponen de manifiesto la versatilidad del compuesto y su posible impacto en diversos ámbitos científicos. Sin duda, las investigaciones futuras descubrirán usos adicionales y perfeccionarán nuestra comprensión de sus propiedades . Si desea obtener más información detallada sobre algún área específica, ¡no dude en preguntar!

Mecanismo De Acción

Target of Action

It is known that pyrrolidine derivatives, such as proline, are often used as organocatalysts for various asymmetric reactions .

Mode of Action

For instance, proline and its derivatives, when encapsulated into a porous material, can construct a novel heterogeneous catalyst and provide a platform to mimic and explore the catalytic processes in a biological system .

Actividad Biológica

Benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate is a chiral compound with significant potential in medicinal chemistry, particularly due to its interactions with biological systems. This article provides a detailed overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

- Molecular Formula: C₁₃H₁₇NO₃

- Molecular Weight: 235.28 g/mol

- Structure: Contains a pyrrolidine ring with a hydroxymethyl group at the 3-position, which is crucial for its biological activity.

Benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate primarily interacts with beta-adrenergic receptors . These receptors play vital roles in various physiological processes, including:

- Metabolism regulation

- Cardiovascular function

Research indicates that this compound can modulate beta-adrenergic signaling pathways, which may be beneficial in treating conditions such as obesity and metabolic disorders.

Interaction Studies

Studies have focused on the compound's binding affinity to beta-adrenergic receptors using radiolabeled ligands and competitive binding assays. Preliminary findings suggest that structural modifications can significantly alter interaction profiles, indicating the importance of structure-function relationships in drug design.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities and key features of Benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate compared to structurally similar compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | C₁₃H₁₇NO₃ | Hydroxymethyl at 3-position | Modulates beta-adrenergic receptors |

| Benzyl (3S)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate | C₁₃H₁₆FNO₃ | Fluorine substitution at 3-position | Potentially altered receptor affinity |

| Tert-butyl (5R)-5-(hydroxyphenyl)methylpyrrolidine-1-carboxylate | C₁₅H₂₂N₂O₃ | Tert-butyl group; different ring substitution | Investigated for CNS activity |

This table highlights how variations in the structure can lead to different biological activities, emphasizing the unique role of Benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate within this class of compounds.

Study 1: Modulation of Metabolic Pathways

A study investigated the effects of Benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate on metabolic pathways in animal models. The results indicated a significant reduction in body weight and improved glucose tolerance, suggesting its potential as a therapeutic agent for obesity and related metabolic disorders.

Study 2: Cardiovascular Effects

Another research project analyzed the cardiovascular effects of this compound. It was found to enhance cardiac output while reducing heart rate in hypertensive models, indicating its potential utility in managing cardiovascular diseases.

Propiedades

IUPAC Name |

benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-9-12-6-7-14(8-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMWRJLLAVAFQP-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CO)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1CO)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452657 |

Source

|

| Record name | Benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124391-76-0 |

Source

|

| Record name | Benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.